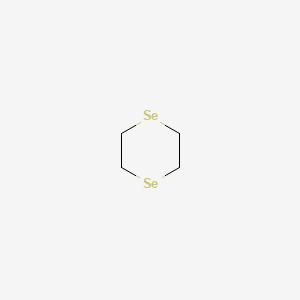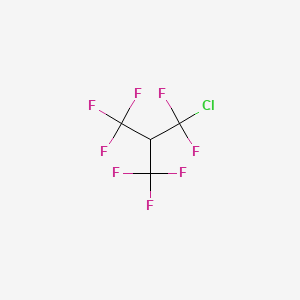
Propanamide, 2-hydroxy-N-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-hydroxy-N-pentyl- can be achieved through various methods. One common approach involves the reaction of 2-hydroxypropanoic acid with pentylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of Propanamide, 2-hydroxy-N-pentyl- may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Propanamide, 2-hydroxy-N-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine, which can further react to form other derivatives.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
Propanamide, 2-hydroxy-N-pentyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Propanamide, 2-hydroxy-N-pentyl- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical reactions, modulating enzyme activities and signaling pathways.
類似化合物との比較
Similar Compounds
Propanamide: Lacks the hydroxy and pentyl groups, resulting in different chemical properties and applications.
2-Hydroxypropanamide: Similar structure but without the pentyl group, leading to variations in reactivity and biological activity.
N-Pentylpropanamide:
Uniqueness
Propanamide, 2-hydroxy-N-pentyl- is unique due to the presence of both the hydroxy and pentyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
5323-54-6 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
2-hydroxy-N-pentylpropanamide |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-9-8(11)7(2)10/h7,10H,3-6H2,1-2H3,(H,9,11) |
InChIキー |
CBHYPXXMQKAMNM-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC(=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
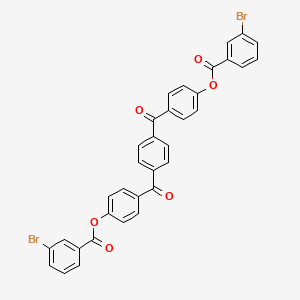
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)

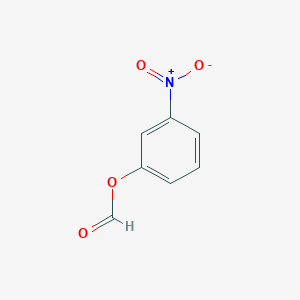
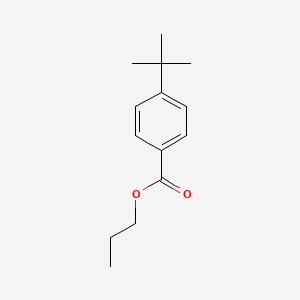
![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
